2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylic acid
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Overview
Description
5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid is a heterocyclic compound with significant interest in the field of organic chemistry. This compound features a unique structure that includes two imidazole rings fused to a pyrazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid typically involves the reaction of 5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-5,10-dicarboxylic acid dichloride with benzene under Friedel-Crafts reaction conditions. This reaction forms the corresponding 1,6-dibenzoyl derivative, which can further react with alcohols and amines to produce keto esters and keto amides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar Friedel-Crafts acylation reactions, followed by purification processes to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid undergoes various chemical reactions, including:
Acylation: Reaction with benzene to form 1,6-dibenzoyl derivatives.
Substitution: Reaction with alcohols and amines to form keto esters and keto amides.
Common Reagents and Conditions
Friedel-Crafts Acylation: Benzene, aluminum chloride (AlCl3) as a catalyst.
Substitution Reactions: Alcohols, amines, and appropriate solvents.
Condensation Reactions: Hydrazine, o-phenylenediamine, and suitable reaction conditions.
Major Products
Keto Esters and Keto Amides: Formed from reactions with alcohols and amines.
Substituted Imidazo[4,5-f]pyridazine: Formed from reaction with hydrazine.
Imidazo[4,5-f]-1,4-benzodiazocine: Formed from reaction with o-phenylenediamine.
Scientific Research Applications
5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5,10-Dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Dibenzoyl-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-5,10-dione
- Diethyl 5,10-dioxo-5H,10H-diimidazo(1,5-a:1’,5’-d)pyrazine-1,6-dicarboxylate
Uniqueness
Its structure also allows for significant biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
77015-05-5 |
---|---|
Molecular Formula |
C10H4N4O6 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
2,8-dioxo-1,5,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-4,10-dicarboxylic acid |
InChI |
InChI=1S/C10H4N4O6/c15-7-6-4(10(19)20)12-2-14(6)8(16)5-3(9(17)18)11-1-13(5)7/h1-2H,(H,17,18)(H,19,20) |
InChI Key |
QLKMAJLWDKHCKY-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2N1C(=O)C3=C(N=CN3C2=O)C(=O)O)C(=O)O |
Canonical SMILES |
C1=NC(=C2N1C(=O)C3=C(N=CN3C2=O)C(=O)O)C(=O)O |
77015-05-5 | |
Origin of Product |
United States |
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